Momordioside F1

CAS No.:

Cat. No.: VC13787237

Molecular Formula: C37H60O8

Molecular Weight: 632.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H60O8 |

|---|---|

| Molecular Weight | 632.9 g/mol |

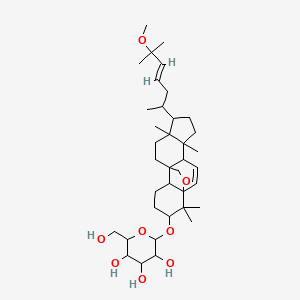

| IUPAC Name | 2-(hydroxymethyl)-6-[[8-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+ |

| Standard InChI Key | MQGABSJZVJOSCX-OQLLNIDSSA-N |

| Isomeric SMILES | CC(C/C=C/C(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |

| SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |

| Canonical SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |

| Melting Point | 183 - 187 °C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Momordicoside F1 is classified as a cucurbitane-type triterpene glycoside, characterized by a 30-carbon skeleton derived from the cyclization of squalene. Its IUPAC name, , reflects its complex stereochemistry and functional groups . The compound’s glycosidic moiety is attached at the C-3 position of the triterpene aglycone, a common feature enhancing bioavailability and target specificity in cucurbitacins .

Table 1: Physicochemical Properties of Momordicoside F1

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 632.879 g/mol | |

| CAS Number | 81348-81-4 | |

| Density | ||

| Boiling Point | ||

| Water Solubility (25°C) | ||

| LogP | 4.77 |

Spectroscopic Characterization

The structural elucidation of Momordicoside F1 relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include:

-

-NMR: Signals at (olefinic proton) and (anomeric proton of glucose) confirm unsaturation and glycosidic linkage .

-

-NMR: Resonances corresponding to seven methyl groups () and oxygenated carbons () validate the cucurbitane scaffold .

-

High-Resolution MS: A molecular ion peak at aligns with the molecular formula .

Isolation and Biosynthetic Origins

Extraction from Momordica charantia

Momordicoside F1 is obtained via bioassay-guided fractionation of ethanolic extracts from Momordica charantia fruits. The process involves:

-

Maceration: Dried fruits are soaked in ethanol to extract polar constituents.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between water and ethyl acetate, with the aqueous phase further fractionated using n-butanol .

-

Chromatography: Silica gel column chromatography and preparative HPLC isolate Momordicoside F1 at purities exceeding 95% .

Biosynthetic Pathway

Cucurbitacins are synthesized via the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the cucurbitane backbone. Subsequent oxidations and glycosylations introduce functional groups critical for bioactivity .

Pharmacological Activities

Antiproliferative Effects

Momordicoside F1 demonstrates dose-dependent inhibition of cancer cell proliferation:

Table 2: Antiproliferative Activity of Momordicoside F1

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization, though detailed pathways remain under investigation .

Comparative Efficacy

Among 15 cucurbitacins isolated from Momordica charantia, Momordicoside F1 exhibits intermediate potency, outperforming Momordicoside U but underperforming Charantoside A in MCF-7 models .

Analytical Profiling and Quality Control

HPLC-ELSD Fingerprinting

A standardized HPLC-ELSD method resolves Momordicoside F1 at (C18 column, acetonitrile-water gradient) . This profile ensures batch consistency in preclinical studies.

Table 3: HPLC-ELSD Parameters for Momordicoside F1

| Parameter | Value |

|---|---|

| Column | C18 () |

| Mobile Phase | Acetonitrile:Water (65:35 to 85:15) |

| Flow Rate | |

| Detection | ELSD (evaporator temp: ) |

Future Directions and Challenges

Structural Optimization

-

Glycoside Engineering: Modifying the sugar moiety to enhance solubility and bioavailability.

-

Prodrug Synthesis: Masking hydroxyl groups to improve pharmacokinetics.

Mechanistic Studies

Elucidating molecular targets (e.g., STAT3, NF-κB) and synergies with chemotherapeutic agents (e.g., cisplatin) is critical for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume